molecular formula C19H18BrN3O2S B2617438 N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide CAS No. 854005-12-2

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Cat. No. B2617438
M. Wt: 432.34
InChI Key: IOXQIZKPKGXVCF-UHFFFAOYSA-N
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Description

“N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a bromobenzyl group, a methoxyphenyl group, and an acetamide group. The exact structure would depend on the positions of these groups on the molecule.


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands for transition metals, and their salts can be used as catalysts . The bromobenzyl group might undergo nucleophilic substitution reactions, and the acetamide group could participate in hydrolysis reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase its molecular weight and polarity.

Scientific Research Applications

Synthesis and Photodynamic Therapy Applications

The synthesis of new compounds involving N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide derivatives has shown promise in photodynamic therapy (PDT) applications for cancer treatment. A study demonstrated the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, which exhibited high singlet oxygen quantum yield. These compounds were found to be potent Type II photosensitizers, crucial for effective PDT in cancer treatment, due to their excellent fluorescence properties and significant photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Activity

Another research direction involves exploring the antimicrobial and antitumor properties of derivatives of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide. Studies have shown the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with evaluation against Salmonella typhi, indicating significant antibacterial activity for some compounds. This suggests potential for developing new antimicrobial agents based on these chemical structures (Salama, 2020).

Additionally, compounds based on the benzothiazole structure, related to the chemical structure of interest, have been screened for antitumor activity. Several derivatives exhibited considerable anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity

Research has also focused on the antioxidant properties of compounds related to N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide. Nitrogen-containing bromophenols, isolated from marine red algae, demonstrated potent scavenging activity against radicals. This indicates the potential application of these compounds in food and pharmaceutical fields as natural antioxidants, suggesting a broader scope of research and application possibilities for derivatives of the compound (Li, Li, Gloer, & Wang, 2012).

Future Directions

The future research directions would likely involve exploring the biological activities of this compound, given the known activities of many thiazole derivatives .

properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-25-17-5-3-2-4-16(17)21-12-18(24)23-19-22-11-15(26-19)10-13-6-8-14(20)9-7-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXQIZKPKGXVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

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